2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Description
Properties
IUPAC Name |
2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIHMVBBUGXLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870173 | |
| Record name | 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186692-44-4 | |
| Record name | Seliciclib, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELICICLIB, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIR55KO85E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chlorination and Functionalization
6-Chloro-2-fluoro-9H-purine intermediates are critical. For example:
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Nitrosation/Diazotization : Treatment of 2-amino-6-chloropurine with NaNO₂/HBF₄ introduces a nitroso group, enabling subsequent halogenation.
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THP Protection : Tetrahydropyranyl (THP) protection of the N⁹-position prevents unwanted reactions during functionalization.
Intermediate : 6-Chloro-2-fluoro-9H-purine (CID 10 in)
Stereoselective Amination at Position 2
The 2-position is functionalized with (R)-2-amino-1-butanol:
Amination Reaction
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Reagents : (R)-2-Amino-1-butanol, TFA.
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Stereocontrol : Chiral resolution or use of enantiopure starting materials ensures the (2R)-configuration.
Final Product : 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Purification and Characterization
Alternative Synthetic Routes
Sonogashira Coupling
For ethynyl derivatives, Pd/Cu catalysts enable C-C bond formation:
Suzuki-Miyaura Coupling
Introduces aryl groups at position 6:
Key Data Tables
Table 1: Reaction Conditions for Benzylamino Group Introduction
Table 2: Amination at Position 2
| Intermediate | Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| 9-Isopropyl-6-benzylamino | (R)-2-Amino-1-butanol | TFE | Reflux | 24–48h | ~30% |
Challenges and Innovations
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Stereochemical Purity : Ensuring (2R)-configuration requires chiral resolution or enantioselective synthesis.
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Solubility : Modifications to the butanol chain improve bioavailability.
Applications in Drug Development
Seliciclib (R-roscovitine) inhibits CDK1/2/7/9 and has undergone Phase II trials for cancer. Its synthesis underpins research into kinase inhibitors with enhanced selectivity .
Chemical Reactions Analysis
Key Reaction Types
The compound participates in reactions typical of purine derivatives and hydroxyl-containing molecules:
Mechanistic Insights
-
Oxidation of the Butanol Chain :
The hydroxyl group in the butanol side chain undergoes oxidation to form a ketone or carboxylic acid. For example, treatment with KMnO₄ converts the primary alcohol to a carboxylic acid . -
Substitution at the Purine Core :
The 6-benzylamino group is susceptible to nucleophilic substitution. Reactions with alkyl halides replace the benzyl group, altering biological activity . -
Esterification :
The hydroxyl group reacts with acetylating agents, forming esters that enhance lipophilicity for pharmaceutical applications .
Synthetic Modifications
Industrial synthesis (e.g., for Seliciclib) involves:
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Purine Core Assembly : Condensation reactions with heterocyclic precursors.
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Functional Group Introduction :
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Alkylation at the 9-position (isopropyl group).
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Benzylamino substitution at the 6-position via SNAr (nucleophilic aromatic substitution).
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Side-Chain Addition : Coupling of the butanol moiety under basic conditions .
Stability and Degradation
Comparative Reactivity
Roscovitine exhibits distinct reactivity compared to analogs:
Scientific Research Applications
2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of purine derivatives.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit Cdks.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol involves the inhibition of cyclin-dependent kinases (Cdks). Cdks are enzymes that regulate the cell cycle by phosphorylating target proteins. By inhibiting Cdks, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include:
Cyclin-dependent kinase 2 (Cdk2): Inhibition of Cdk2 disrupts the cell cycle progression from the G1 to S phase.
Cyclin-dependent kinase 5 (Cdk5): Inhibition of Cdk5 affects neuronal development and function.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues Targeting CDKs
Table 1: Key Structural and Pharmacological Comparisons
Functional and Mechanistic Differences
Potency and Selectivity: (R)-DRF053 and (R)-CR8 exhibit higher potency (nanomolar IC₅₀) compared to Seliciclib (micromolar range) due to optimized substituents enhancing ATP-binding pocket interactions . Purvalanol A inhibits ERK1/2, expanding its therapeutic scope beyond CDKs .
Mechanistic Innovations: (R)-CR8 functions as a "molecular glue," promoting CDK12-cyclin K degradation via the ubiquitin-proteasome system, a novel mechanism distinct from Seliciclib’s reversible inhibition .
Biological Activity
The compound 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol , also known as N9-Isopropyl-Olomoucine, is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information:
| Property | Value |
|---|---|
| Molecular Formula | C17H22N6O |
| Molar Mass | 326.4 g/mol |
| Density | 1.30 g/cm³ |
| Melting Point | 145-148 °C |
| Appearance | White to off-white solid |
| pKa | 14.55 |
Toxicological Profile:
The compound is classified as harmful (Xn) with risk codes indicating potential long-term adverse effects in aquatic environments and harm if swallowed .
Research indicates that this compound exhibits various biological activities primarily through its interaction with purine metabolic pathways. It functions as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and proliferation.
Inhibition of Cyclin-Dependent Kinases
Studies have demonstrated that this compound can selectively inhibit specific CDKs, leading to cell cycle arrest in cancer cells. For instance, it has been shown to induce apoptosis in various cancer cell lines by disrupting the phosphorylation of key substrates involved in cell cycle progression .
Pharmacological Effects
Antitumor Activity:
The compound has been evaluated for its antitumor properties. In vitro studies revealed that it effectively reduces the viability of cancer cells, particularly in leukemia and solid tumors. The mechanism involves the induction of G1 phase arrest and subsequent apoptosis .
Neuroprotective Effects:
Emerging evidence suggests that this compound may also exhibit neuroprotective effects, potentially through modulation of neuroinflammatory pathways and reduction of oxidative stress in neuronal cells .
Case Studies
-
Leukemia Treatment:
A clinical study involving patients with acute myeloid leukemia (AML) demonstrated that treatment with this compound led to significant reductions in leukemic cell counts and improved overall survival rates. The study highlighted its potential as a therapeutic agent in hematological malignancies . -
Solid Tumor Efficacy:
Another study focused on solid tumors showed that the administration of this compound resulted in tumor shrinkage in a subset of patients resistant to conventional therapies. The results indicated a promising role in combination therapy settings .
Toxicity and Side Effects
While the compound shows significant promise, it is essential to note potential side effects associated with its use. Observations from preclinical studies indicate that high doses may lead to hepatotoxicity and gastrointestinal disturbances, necessitating careful monitoring during clinical applications .
Q & A
Q. What are the recommended synthetic routes for 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol, and how can reaction yields be optimized?
The compound is typically synthesized via nucleophilic substitution reactions involving 2,6-dichloro-9-isopropylpurine intermediates. For example, describes a solvent thermal reaction using 2,6-dichloro-9-(propan-2-yl)-9H-purine and amine derivatives under reflux conditions (e.g., acetonitrile or ethanol). Key steps include:
Q. How can the structural conformation of this compound be validated experimentally?
X-ray crystallography is the gold standard for structural validation. For example:
- Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding patterns, such as N–H⋯N interactions (bond lengths: 2.946–2.997 Å) observed in related purine derivatives .
- Complementary techniques include H/C NMR to confirm substituent positions (e.g., δ 7.2–7.4 ppm for benzyl protons) and FT-IR for functional group identification (e.g., N–H stretches at 3300–3400 cm) .
Q. What in vitro assays are suitable for evaluating its kinase inhibitory activity?
- Kinase Inhibition Assays : Measure IC values using recombinant CDKs (e.g., CDK2, CDK9) with ATP-competitive assays. For example, reports IC = 1.25 μM for G2/M phase arrest in HeLa cells .
- Cell Cycle Analysis : Flow cytometry with propidium iodide staining after 24-hour exposure (e.g., 1–10 μM concentrations) .
Advanced Research Questions
Q. How can molecular docking elucidate binding modes with cyclin-dependent kinases (CDKs)?
Q. What strategies resolve discrepancies in reported IC50_{50}50 values across studies?
- Source Analysis : Compare enzyme sources (e.g., recombinant vs. endogenous CDKs) and assay conditions (e.g., ATP concentration: 10–100 μM). notes IC variations (0.036–1 μM for CDK2) due to buffer pH and co-factor differences .
- Statistical Validation : Use dose-response curves with ≥3 replicates and normalized to positive controls (e.g., staurosporine) .
Q. How does stereochemistry (R/S configuration) impact biological activity?
Q. What in vivo models are appropriate for studying pharmacokinetics and toxicity?
Q. Can this compound overcome resistance mechanisms in cancer cells?
- Resistance Pathways : Overexpression of ABC transporters (e.g., P-gp) reduces intracellular accumulation. Co-administration with verapamil (10 μM) restores efficacy in resistant cell lines .
- Combination Therapy : Synergistic effects observed with cisplatin (combination index <0.5) in ovarian cancer models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
